molecular formula C6H5ClO2 B124253 4-Chlorocatechol CAS No. 2138-22-9

4-Chlorocatechol

Cat. No. B124253
Key on ui cas rn: 2138-22-9
M. Wt: 144.55 g/mol
InChI Key: WWOBYPKUYODHDG-UHFFFAOYSA-N
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Patent
US04371736

Procedure details

For example, chlorination of catechol with either chlorine or sulfuryl chloride, Berichte 44, 2182 (1911), C.A. 5, 3433 (1911) gives 4-chlorocatechol as the major product, whereas excess halogen yields the 4,5-dichlorocatechol. ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].ClCl.S(Cl)([Cl:14])(=O)=O>>[Cl:14][C:6]1[CH:5]=[C:3]([OH:4])[C:1](=[CH:8][CH:7]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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